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Compound Name:
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Cat. No.: B578474 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive structural and methodological overview of 2-
Difluoromethyl-1-phenylsulfonyl-7-azaindole, a heterocyclic compound of interest in

medicinal chemistry. Due to the prevalence of the 7-azaindole scaffold in kinase inhibitors, this

document outlines a plausible synthetic route, predicted spectroscopic data, and a

representative mechanism of action. The provided experimental protocols and data are based

on established methodologies for analogous compounds and serve as a practical resource for

researchers engaged in the synthesis and characterization of novel 7-azaindole derivatives.

Introduction
7-Azaindole, a bioisostere of indole, is a privileged scaffold in drug discovery, notably in the

development of kinase inhibitors. The nitrogen atom in the pyridine ring of the 7-azaindole

moiety can form crucial hydrogen bonds with the hinge region of the ATP-binding site of

kinases, a key interaction for potent inhibition. The introduction of a difluoromethyl group at the

2-position and a phenylsulfonyl group on the indole nitrogen modulates the compound's

electronic properties, lipophilicity, and metabolic stability, making it a subject of interest for

structure-activity relationship (SAR) studies. This guide details the structural characteristics and

provides a framework for the experimental investigation of 2-Difluoromethyl-1-
phenylsulfonyl-7-azaindole.
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Molecular Structure and Properties
IUPAC Name: 2-(difluoromethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS Number:

1363381-32-1 Molecular Formula: C₁₄H₁₀F₂N₂O₂S Molecular Weight: 308.31 g/mol

Appearance: White to off-white solid

Predicted Spectroscopic Data
While specific experimental spectra for 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole are

not publicly available, the following tables summarize predicted ¹H, ¹³C, and ¹⁹F NMR chemical

shifts. These predictions are based on the analysis of structurally related compounds and

established principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

8.45 - 8.40 dd J = 4.8, 1.5 H-6

8.20 - 8.15 m Phenyl-H (ortho)

7.80 - 7.75 dd J = 7.8, 1.5 H-4

7.65 - 7.55 m Phenyl-H (para)

7.50 - 7.40 m Phenyl-H (meta)

7.25 - 7.20 dd J = 7.8, 4.8 H-5

6.90 t J = 54.5 CHF₂

6.70 s H-3

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment

148.8 C-7a

144.5 C-6

138.5 Phenyl-C (ipso)

134.0 Phenyl-C (para)

131.5 C-2

129.5 Phenyl-C (meta)

128.0 Phenyl-C (ortho)

127.5 C-3a

118.0 C-4

117.5 C-5

112.0 (t, J ≈ 240 Hz) CHF₂

102.0 C-3

Table 3: Predicted ¹⁹F NMR Spectroscopic Data (470 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

-115.0 to -125.0 d J ≈ 54.5 CHF₂

Experimental Protocols
The following protocols describe a plausible synthetic route to 2-Difluoromethyl-1-
phenylsulfonyl-7-azaindole based on established methodologies for the synthesis of related

7-azaindole derivatives.

Synthesis of 2-Difluoromethyl-7-azaindole
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This procedure is adapted from methods for the introduction of a difluoromethyl group to

heterocyclic systems.

Materials:

7-Azaindole

Sodium chlorodifluoroacetate

Potassium carbonate (K₂CO₃)

N,N-Dimethylformamide (DMF)

Ethyl acetate

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a solution of 7-azaindole (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and sodium

chlorodifluoroacetate (2.0 eq).

Heat the reaction mixture to 100-120 °C and stir for 4-6 hours, monitoring the reaction by

TLC.

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford 2-difluoromethyl-7-

azaindole.
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Synthesis of 2-Difluoromethyl-1-phenylsulfonyl-7-
azaindole
This procedure describes the N-sulfonylation of the 7-azaindole core.

Materials:

2-Difluoromethyl-7-azaindole

Benzenesulfonyl chloride

Sodium hydride (NaH, 60% dispersion in mineral oil)

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl)

Ethyl acetate

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a solution of 2-difluoromethyl-7-azaindole (1.0 eq) in anhydrous THF at 0 °C, add sodium

hydride (1.2 eq) portion-wise.

Stir the mixture at 0 °C for 30 minutes.

Add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

Extract the aqueous layer with ethyl acetate (3 x 30 mL).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield 2-Difluoromethyl-
1-phenylsulfonyl-7-azaindole.

Visualizations
Experimental Workflow
The following diagram illustrates the synthetic pathway for 2-Difluoromethyl-1-
phenylsulfonyl-7-azaindole.

7-Azaindole Difluoromethylation
(Sodium chlorodifluoroacetate, K2CO3, DMF) 2-Difluoromethyl-7-azaindole N-Sulfonylation

(Benzenesulfonyl chloride, NaH, THF) 2-Difluoromethyl-1-phenylsulfonyl-7-azaindo

Click to download full resolution via product page

Caption: Synthetic scheme for 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole.

Representative Signaling Pathway: Kinase Inhibition
The 7-azaindole scaffold is a known hinge-binding motif in many kinase inhibitors. The

following diagram depicts a simplified, representative signaling pathway illustrating how a 7-

azaindole derivative might inhibit a generic protein kinase, thereby blocking downstream

signaling.
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Caption: Competitive inhibition of a protein kinase by a 7-azaindole derivative.
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Conclusion
This technical guide provides a foundational understanding of the structural and synthetic

aspects of 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole. While experimental data for this

specific molecule is limited, the provided protocols and predicted data serve as a valuable

starting point for researchers. The established importance of the 7-azaindole scaffold in kinase

inhibition suggests that this compound and its analogs are promising candidates for further

investigation in drug discovery programs. The methodologies and conceptual frameworks

presented herein are intended to facilitate such future research endeavors.

To cite this document: BenchChem. [Structural Analysis of 2-Difluoromethyl-1-phenylsulfonyl-
7-azaindole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b578474#structural-analysis-of-2-difluoromethyl-1-
phenylsulfonyl-7-azaindole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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